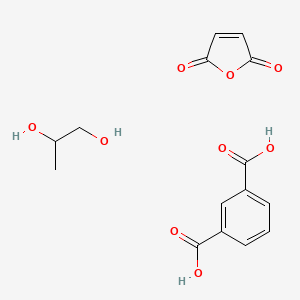
Propylene glycol, isophthalic acid, maleic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol, isophthalic acid, and maleic anhydride are key components in the synthesis of unsaturated polyester resins. These resins are widely used in various industries due to their excellent mechanical properties, chemical resistance, and ease of processing. The combination of these three compounds results in a versatile material that can be tailored for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of unsaturated polyester resins involves the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The reaction typically occurs at elevated temperatures, around 210–225°C . A slight excess of polyols, such as propylene glycol, is used to compensate for evaporative losses during the reaction . The progress of the reaction can be monitored by measuring the acid value.
Industrial Production Methods
In industrial settings, the production of unsaturated polyester resins involves a two-step process. First, the dihydric alcohol (propylene glycol) reacts with the dibasic organic acids (isophthalic acid and maleic anhydride) to form a linear unsaturated polyester . This intermediate product is then cured in the presence of diluent monomers, such as styrene, to form the final thermoset polyester resin .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of reactions, including:
Cross-linking: During the curing process, the unsaturated polyester resin undergoes cross-linking with monomers like styrene, resulting in a thermoset network.
Common Reagents and Conditions
Reagents: Propylene glycol, isophthalic acid, maleic anhydride, and styrene.
Conditions: Elevated temperatures (210–225°C) and the presence of catalysts to accelerate the reaction.
Major Products
The major product formed from these reactions is the unsaturated polyester resin, which is a thermoset polymer with excellent mechanical and chemical properties .
Aplicaciones Científicas De Investigación
Unsaturated polyester resins synthesized from propylene glycol, isophthalic acid, and maleic anhydride have a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of the compound involves the formation of ester bonds through the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The resulting unsaturated polyester resin undergoes cross-linking during the curing process, forming a three-dimensional network that imparts mechanical strength and chemical resistance to the material .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic anhydride: Similar to isophthalic acid but with different structural properties and reactivity.
Fumaric acid: An alternative to maleic anhydride with similar chemical properties.
Ethylene glycol: Another dihydric alcohol used in polyester synthesis, but with different mechanical properties compared to propylene glycol.
Uniqueness
The combination of propylene glycol, isophthalic acid, and maleic anhydride offers a unique balance of mechanical strength, chemical resistance, and ease of processing. This makes the resulting unsaturated polyester resin highly versatile and suitable for a wide range of applications .
Propiedades
Número CAS |
26301-26-8 |
|---|---|
Fórmula molecular |
C15H16O9 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H6O4.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2H;3-5H,2H2,1H3 |
Clave InChI |
FZLZPSGMKLQVLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
Números CAS relacionados |
26301-26-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)
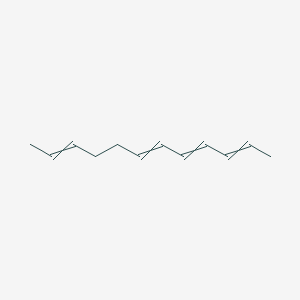
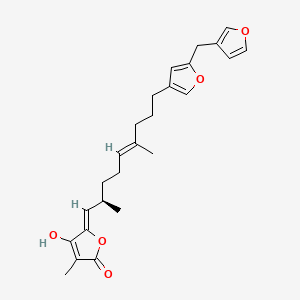
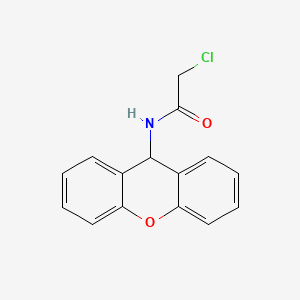

![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


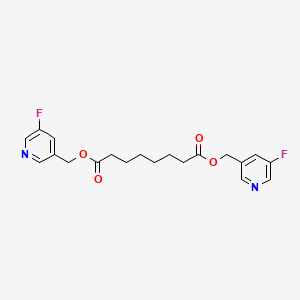

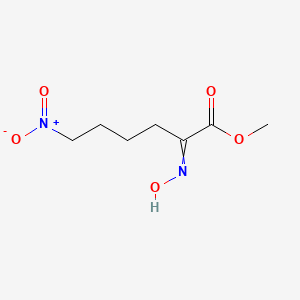
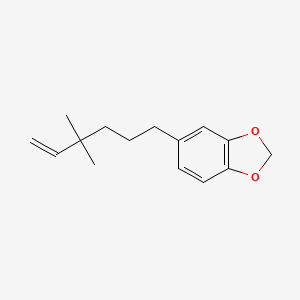
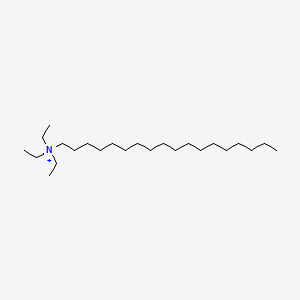
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
